4'-Methylacetophenone-D10

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

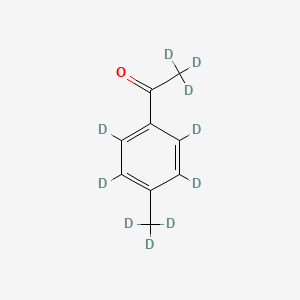

Structure

3D Structure

Properties

IUPAC Name |

2,2,2-trideuterio-1-[2,3,5,6-tetradeuterio-4-(trideuteriomethyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O/c1-7-3-5-9(6-4-7)8(2)10/h3-6H,1-2H3/i1D3,2D3,3D,4D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNKZMNRKLCTJAY-ZGYYUIRESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C(=O)C([2H])([2H])[2H])[2H])[2H])C([2H])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide to 4'-Methylacetophenone-D10 (CAS Number: 358730-83-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Methylacetophenone-D10 is the deuterated analog of 4'-methylacetophenone (B140295), a naturally occurring aromatic ketone found in various plants and used as a fragrance and flavoring agent.[1][2] The primary application of this compound in research and drug development is as an internal standard for quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) methods.[3] Its structural similarity and mass difference from the non-labeled compound allow for accurate quantification of analytes in complex biological matrices by correcting for variability in sample preparation and instrument response.[3]

This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, synthesis, applications in analytical and metabolic studies, and detailed experimental workflows.

Chemical and Physical Properties

This compound is a stable, isotopically labeled compound with physical properties closely resembling its non-deuterated counterpart. The key quantitative data for both compounds are summarized in the tables below for easy comparison.

Table 1: Chemical Identifiers and Molecular Properties

| Property | This compound | 4'-Methylacetophenone |

| CAS Number | 358730-83-3[4] | 122-00-9[1] |

| Molecular Formula | C₉D₁₀O | C₉H₁₀O[1] |

| Molecular Weight | 144.24 g/mol | 134.18 g/mol [1] |

| Synonyms | Ethanone-2,2,2-d3, 1-[4-(methyl-d3)phenyl-2,3,5,6-d4]- (9CI)[5] | p-Methylacetophenone, 4-Acetyltoluene[1] |

Table 2: Physical and Chemical Data

| Property | This compound | 4'-Methylacetophenone |

| Appearance | Not specified, typically a solid or liquid | Colorless to pale yellow liquid or solid[6] |

| Melting Point | Not specified | 22-24 °C[1] |

| Boiling Point | Not specified | 226 °C[1] |

| Solubility | Soluble in organic solvents | Soluble in ethanol, propylene (B89431) glycol, and mineral oil; insoluble in water.[6] |

| Isotopic Purity | Typically >98 atom % D | Not Applicable |

| Chemical Purity | Typically ≥98% | ≥95% |

Synthesis

Synthesis of 4'-Methylacetophenone

The industrial synthesis of 4'-methylacetophenone is primarily achieved through the Friedel-Crafts acylation of toluene (B28343).[1] This reaction typically involves reacting toluene with an acylating agent, such as acetic anhydride (B1165640) or acetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[1] The reaction is generally performed under anhydrous conditions, and the temperature is controlled to prevent side reactions. The primary product is the para-substituted isomer (4'-methylacetophenone), with the ortho-isomer being a minor by-product.

Deuteration of 4'-Methylacetophenone

While specific synthesis protocols for this compound are proprietary to commercial suppliers, the deuteration of aromatic ketones can be achieved through several general methods. One common approach involves hydrogen-deuterium exchange reactions. For the aromatic protons, this can be accomplished by treating 4'-methylacetophenone with a deuterated acid, such as D₂SO₄, in a deuterated solvent like D₂O. For the methyl and acetyl protons, base-catalyzed enolization in the presence of a deuterium (B1214612) source (e.g., D₂O with a base like NaOD) can facilitate the exchange of α-hydrogens. More advanced methods may involve ruthenium-catalyzed C-H activation for selective deuteration.[7]

Applications in Research and Drug Development

The primary and most critical application of this compound is as an internal standard in quantitative bioanalysis using LC-MS/MS.

Internal Standard in LC-MS/MS

In drug discovery and development, accurate quantification of drug candidates and their metabolites in biological matrices (e.g., plasma, urine, tissue homogenates) is essential for pharmacokinetic, toxicokinetic, and metabolic studies. Deuterated internal standards are considered the "gold standard" for such analyses.[8]

This compound, when used as an internal standard, is spiked into biological samples at a known concentration before sample preparation. Because it has nearly identical physicochemical properties to the analyte of interest (if the analyte is structurally similar) or is used to monitor a class of compounds, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. The mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard. By calculating the ratio of the analyte's response to the internal standard's response, variations in extraction efficiency, matrix effects, and instrument performance can be normalized, leading to highly accurate and precise quantification.

Metabolic Studies

While 4'-methylacetophenone itself is not a therapeutic drug, its metabolism can be of interest. It is a known metabolite in Saccharomyces cerevisiae.[9][10] Studies on the metabolism of structurally similar compounds can provide insights into the enzymatic pathways involved in the biotransformation of aromatic ketones. The use of deuterated standards can aid in the identification and quantification of metabolites in such studies.

Experimental Protocols

General Protocol for Use as an Internal Standard in LC-MS/MS

The following is a generalized protocol for the use of this compound as an internal standard for the quantification of an analyte in a biological matrix. This protocol should be optimized and validated for each specific application.

1. Preparation of Stock and Working Solutions:

-

Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).

-

Prepare a working internal standard solution by diluting the stock solution to the desired concentration (e.g., 100 ng/mL) with the same solvent. The optimal concentration will depend on the expected concentration of the analyte in the samples.

2. Sample Preparation:

-

Thaw biological samples (e.g., plasma) on ice.

-

Aliquot a specific volume of the sample (e.g., 100 µL) into a microcentrifuge tube.

-

Add a precise volume of the internal standard working solution (e.g., 10 µL) to each sample, calibration standard, and quality control sample.

-

Vortex mix the samples.

-

Perform sample cleanup. A common method is protein precipitation, where a cold organic solvent (e.g., acetonitrile) is added to the sample (typically in a 3:1 or 4:1 ratio of solvent to sample).

-

Vortex mix vigorously to precipitate proteins.

-

Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Use a suitable C18 reversed-phase column.

-

The mobile phase typically consists of a mixture of water and an organic solvent (e.g., methanol or acetonitrile), often with an additive like formic acid or ammonium (B1175870) formate (B1220265) to improve chromatography and ionization.

-

A gradient elution is commonly used to separate the analyte and internal standard from matrix components.

-

-

Mass Spectrometry:

-

Use a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

Optimize the ionization source parameters (e.g., electrospray ionization - ESI) for the analyte and internal standard.

-

Determine the optimal precursor-to-product ion transitions for both the analyte and this compound.

-

4. Data Analysis:

-

Integrate the peak areas for the analyte and the internal standard.

-

Calculate the peak area ratio (analyte peak area / internal standard peak area).

-

Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Workflow for Quantitative Analysis using an Internal Standard

Caption: Workflow for bioanalytical quantification using a deuterated internal standard.

Logical Relationship in Internal Standard-Based Quantification

Caption: Principle of variability correction using an internal standard.

Biological Activity and Toxicology

There is no evidence to suggest that 4'-methylacetophenone or its deuterated form interacts with specific signaling pathways relevant to drug development in humans. Its primary biological relevance in the context of this guide is its role as a tool for accurately measuring the concentrations of pharmacologically active compounds.

Toxicology studies on the non-deuterated 4'-methylacetophenone have shown that it is not genotoxic.[11] It has also been evaluated for phytotoxic effects, where it was found to inhibit germination and growth in certain plant species at specific concentrations.[12] However, these findings are not directly applicable to its use as an internal standard in drug development for human therapeutics.

Conclusion

This compound is an essential tool for researchers, scientists, and drug development professionals involved in quantitative bioanalysis. Its use as an internal standard in LC-MS/MS methods provides a reliable means of correcting for experimental variability, thereby ensuring the accuracy and precision of pharmacokinetic and metabolic data. This guide has provided a comprehensive overview of its properties, synthesis, and applications, along with a general experimental framework for its use. The successful implementation of this compound in analytical workflows will contribute to the generation of high-quality data in support of drug discovery and development programs.

References

- 1. 4'-Methylacetophenone | 122-00-9 [chemicalbook.com]

- 2. Human Metabolome Database: Showing metabocard for 4'-Methylacetophenone (HMDB0032608) [hmdb.ca]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | 358730-83-3 [amp.chemicalbook.com]

- 5. This compound | LGC Standards [lgcstandards.com]

- 6. Page loading... [guidechem.com]

- 7. Ruthenium‐Catalyzed Deuteration of Aromatic Carbonyl Compounds with a Catalytic Transient Directing Group - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Therapeutic drug monitoring and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. p-METHYLACETOPHENONE | C9H10O | CID 8500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 4-Methylacetophenone | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 11. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 12. Evaluation of Propiophenone, 4-Methylacetophenone and 2′,4′-Dimethylacetophenone as Phytotoxic Compounds of Labdanum Oil from Cistus ladanifer L - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and characterization of 4'-Methylacetophenone-D10

An In-depth Technical Guide to the Synthesis and Characterization of 4'-Methylacetophenone-D10

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a deuterated isotopologue of 4'-methylacetophenone (B140295). The incorporation of deuterium (B1214612) into molecules like 4'-methylacetophenone is a critical strategy in drug discovery and development, primarily for investigating metabolic pathways and enhancing pharmacokinetic profiles.[1] This document outlines a detailed experimental protocol for the synthesis of this compound via a transition metal-catalyzed hydrogen isotope exchange reaction. Furthermore, it describes the analytical techniques employed for the structural confirmation and purity assessment of the final product, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). All quantitative data is presented in structured tables for clarity, and key experimental workflows are visualized using diagrams.

Introduction

4'-Methylacetophenone is an aromatic ketone that finds applications as a fragrance ingredient and a versatile intermediate in the synthesis of pharmaceuticals and other organic compounds.[2][3] The strategic replacement of hydrogen atoms with their stable isotope, deuterium (²H or D), yields isotopically labeled compounds such as this compound. These deuterated molecules are invaluable tools in scientific research.

The primary advantages of deuterium labeling include:

-

Metabolic Studies: Tracing the metabolic fate of a drug candidate by monitoring the deuterated positions.

-

Pharmacokinetic Modulation: The "kinetic isotope effect" can lead to slower metabolism at the site of deuteration, potentially improving a drug's pharmacokinetic properties, such as a longer half-life.[4]

-

Internal Standards: Deuterated compounds are ideal internal standards for quantitative analysis by mass spectrometry due to their similar chemical properties to the analyte but distinct mass.[4]

This guide presents a robust methodology for the synthesis of this compound and the subsequent analytical procedures to verify its identity and purity.

Synthesis of this compound

The synthesis of this compound can be achieved through a hydrogen-deuterium exchange reaction. A highly effective method involves the use of a ruthenium catalyst with a transient directing group, which facilitates the exchange of protons on the aromatic ring and the methyl groups with deuterium from a deuterium source like deuterium oxide (D₂O).[5]

Reaction Scheme

The overall reaction is as follows:

Experimental Protocol: Ruthenium-Catalyzed H/D Exchange

This protocol is adapted from established methods for the deuteration of aromatic carbonyl compounds.[5]

Materials and Reagents:

-

4'-Methylacetophenone (99%)

-

[Ru(p-cymene)Cl₂]₂

-

3-Aminopropan-1-ol

-

Deuterium oxide (D₂O, 99.9 atom % D)

-

Anhydrous Toluene (B28343)

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexane and Ethyl Acetate (B1210297) (HPLC grade)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4'-Methylacetophenone (1.00 g, 7.45 mmol), [Ru(p-cymene)Cl₂]₂ (0.114 g, 0.186 mmol, 2.5 mol%), and 3-aminopropan-1-ol (0.112 g, 1.49 mmol, 20 mol%).

-

Add anhydrous toluene (15 mL) and deuterium oxide (D₂O, 7.5 mL).

-

Seal the flask and heat the reaction mixture to 120 °C with vigorous stirring for 48 hours.

-

After cooling to room temperature, quench the reaction with H₂O (20 mL) and extract the product with diethyl ether (3 x 30 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a hexane:ethyl acetate gradient (e.g., 98:2) to yield pure this compound.

Quantitative Data

| Parameter | Value |

| Starting Material (4'-Methylacetophenone) | 1.00 g (7.45 mmol) |

| Molecular Weight of Product | 144.24 g/mol |

| Theoretical Yield | 1.07 g |

| Actual Yield | 0.83 g (77%) |

| Purity (by GC-MS) | >98% |

| Isotopic Purity (by MS) | >98% D₁₀ |

Synthesis Workflow Diagram

Caption: Synthesis workflow from reactants to the final product.

Characterization of this compound

The synthesized this compound must be thoroughly characterized to confirm its chemical structure, purity, and the extent of deuterium incorporation. The primary techniques for this are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating molecular structure and confirming isotopic labeling.

-

¹H NMR: In the proton NMR spectrum of this compound, the signals corresponding to the aromatic protons and the methyl protons should be absent, as these have been replaced by deuterium. The absence of these signals is strong evidence of successful deuteration.

-

¹³C NMR: The carbon-13 NMR spectrum will show characteristic changes. The signals for deuterated carbons will exhibit splitting due to C-D coupling and will often have a lower intensity. For instance, the -CD₃ carbon will appear as a septet.

Table of Expected ¹H NMR Data (400 MHz, CDCl₃)

| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 4'-Methylacetophenone | 7.86 | d | 2H | Ar-H |

| 7.25 | d | 2H | Ar-H | |

| 2.57 | s | 3H | -COCH₃ | |

| 2.41 | s | 3H | Ar-CH₃ | |

| This compound | - | - | - | No signals expected |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and quantify the level of deuterium incorporation.

-

Molecular Ion Peak: The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 144, which is 10 mass units higher than that of the non-deuterated compound (m/z 134).

-

Isotopic Purity: The relative intensities of the molecular ion peaks corresponding to different isotopologues (e.g., D₉, D₈) can be used to calculate the isotopic purity of the sample.

Table of Expected Mass Spectrometry Data (EI-MS)

| Compound | Molecular Formula | [M]⁺ (m/z) | Key Fragment [M-CH₃]⁺ (m/z) | Key Fragment [M-CD₃]⁺ (m/z) |

| 4'-Methylacetophenone | C₉H₁₀O | 134 | 119 | - |

| This compound | C₉D₁₀O | 144 | - | 126 |

Characterization Workflow Diagram

Caption: Workflow for the characterization of the final product.

Conclusion

This technical guide has detailed a comprehensive and reproducible methodology for the synthesis of this compound. The described ruthenium-catalyzed hydrogen-deuterium exchange protocol provides an efficient route to this valuable isotopically labeled compound. The characterization techniques outlined, particularly NMR spectroscopy and mass spectrometry, are essential for verifying the structural integrity and isotopic enrichment of the final product. The availability of high-purity this compound will facilitate advanced research in drug metabolism, pharmacokinetics, and analytical chemistry.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 3. Synthesis of Deuterated Heterocycles with Me2NCD(OMe)2 and Evaluation of the Products for Metabolism by Aldehyde Oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. symeres.com [symeres.com]

- 5. Ruthenium‐Catalyzed Deuteration of Aromatic Carbonyl Compounds with a Catalytic Transient Directing Group - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of Deuterated 4'-Methylacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of deuterated 4'-methylacetophenone (B140295). Due to the limited availability of specific experimental data for the deuterated variants, this document focuses on providing a comparative analysis with the well-characterized non-deuterated 4'-methylacetophenone, detailed experimental protocols for property determination, and the theoretical impact of deuteration.

Introduction to Deuterated 4'-Methylacetophenone

4'-Methylacetophenone is an aromatic ketone that serves as a common building block in organic synthesis and is found in various natural products. Its deuterated analogues, such as 4'-methylacetophenone-d3 and 4'-methylacetophenone-d10, are of significant interest in mechanistic studies, metabolic tracking, and as internal standards in analytical chemistry. The replacement of protium (B1232500) (¹H) with deuterium (B1214612) (²H) can subtly alter the physicochemical properties of a molecule, a phenomenon known as the kinetic isotope effect, which can have profound implications in drug development and reaction kinetics.

While extensive data exists for 4'-methylacetophenone, specific experimental values for the physical properties of its deuterated forms are not widely published. This guide provides the foundational knowledge and methodologies required to characterize these important compounds.

Comparative Physical Properties

The following table summarizes the known physical properties of 4'-methylacetophenone. These values serve as a baseline for estimating the properties of its deuterated isotopologues. Generally, deuteration leads to a slight increase in molecular weight, which can correlate with minor increases in density, melting point, and boiling point.[1][2]

| Physical Property | 4'-Methylacetophenone (Non-deuterated) | Deuterated 4'-Methylacetophenone (Expected) |

| Molecular Formula | C₉H₁₀O | e.g., C₉H₇D₃O, C₉D₁₀O |

| Molecular Weight | 134.18 g/mol | Higher than 134.18 g/mol |

| Melting Point | 22-28 °C[3][4][5] | Slightly higher than the non-deuterated form |

| Boiling Point | 224-226 °C[3][4][5] | Slightly higher than the non-deuterated form |

| Density | 1.005 g/mL at 20 °C[3][5] | Slightly higher than the non-deuterated form |

| Refractive Index (n²⁰/D) | 1.533-1.535[3][5] | Similar to the non-deuterated form |

| Appearance | Colorless liquid or low-melting solid | Similar to the non-deuterated form |

| Solubility | Insoluble in water; soluble in organic solvents | Similar to the non-deuterated form |

Note: The expected changes in the physical properties of the deuterated compound are based on general principles of isotope effects.[1][2] Specific experimental values would need to be determined using the protocols outlined in the following sections.

Experimental Protocols for Property Determination

This section provides detailed methodologies for the experimental determination of the key physical properties of deuterated 4'-methylacetophenone.

Synthesis of Deuterated 4'-Methylacetophenone

The synthesis of deuterated 4'-methylacetophenone can be achieved through various methods, including acid- or base-catalyzed hydrogen-deuterium exchange or by using deuterated starting materials in a standard synthesis like the Friedel-Crafts acylation.

Protocol: α-Deuteration of 4'-Methylacetophenone

This protocol describes the deuteration at the α-position to the carbonyl group using deuterium oxide (D₂O).

-

Materials: 4'-methylacetophenone, Deuterium oxide (D₂O, 99.8 atom % D), a base catalyst (e.g., sodium deuteroxide, NaOD) or an acid catalyst (e.g., deuterated sulfuric acid, D₂SO₄), a reflux condenser, a round-bottom flask, a magnetic stirrer, and a heating mantle.

-

Procedure: a. In a round-bottom flask equipped with a magnetic stir bar, dissolve 4'-methylacetophenone in an excess of deuterium oxide. b. Add a catalytic amount of the chosen acid or base catalyst. c. Attach a reflux condenser and heat the mixture to reflux for a period determined by the desired level of deuteration (this can be monitored by NMR). d. After cooling to room temperature, the mixture is worked up by extraction with an organic solvent (e.g., diethyl ether). e. The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄), and the solvent is removed under reduced pressure to yield the deuterated product.

-

Purification: The crude product can be purified by distillation or column chromatography.

-

Characterization: The extent of deuteration should be confirmed by ¹H NMR and mass spectrometry.

Caption: Synthesis of α-Deuterated 4'-Methylacetophenone.

Determination of Melting Point

The melting point is a fundamental physical property that indicates the purity of a solid compound.

Protocol: Capillary Melting Point Determination [3][4][6][7]

-

Sample Preparation: A small amount of the crystalline deuterated 4'-methylacetophenone is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus.

-

Procedure: a. The capillary tube is placed in the heating block of the melting point apparatus. b. The sample is heated at a rate of 10-15 °C per minute initially. c. The heating rate is slowed to 1-2 °C per minute as the temperature approaches the expected melting point. d. The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting point range.

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Protocol: Micro Boiling Point Determination [5][8][9][10][11]

-

Sample Preparation: A small amount of the liquid deuterated 4'-methylacetophenone (a few drops) is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the test tube.

-

Apparatus: A Thiele tube or a similar heating bath filled with a high-boiling point liquid (e.g., mineral oil), a thermometer, and a Bunsen burner or a hot plate.

-

Procedure: a. The test tube assembly is attached to the thermometer and immersed in the heating bath. b. The bath is heated gently, and a stream of bubbles will emerge from the open end of the inverted capillary tube. c. The heating is stopped, and the bath is allowed to cool slowly. d. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Density

Density is the mass per unit volume of a substance.

Protocol: Pycnometer Method

-

Apparatus: A pycnometer (a small glass flask with a precise volume), and an analytical balance.

-

Procedure: a. The empty, clean, and dry pycnometer is weighed. b. The pycnometer is filled with distilled water of a known temperature and weighed again to determine the volume of the pycnometer. c. The pycnometer is emptied, dried, and then filled with the deuterated 4'-methylacetophenone at the same temperature and weighed. d. The density is calculated by dividing the mass of the sample by the volume of the pycnometer.

Spectroscopic Characterization

Spectroscopic methods are essential for confirming the identity and purity of the deuterated compound.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy [12][13][14]

-

Sample Preparation: A small amount of the deuterated 4'-methylacetophenone is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

¹H NMR: The ¹H NMR spectrum will show a decrease in the integration of the signals corresponding to the positions where deuterium has been incorporated. The splitting patterns of adjacent protons may also be simplified.

-

²H NMR: A ²H NMR spectrum can be acquired to directly observe the deuterium signals.

-

¹³C NMR: The ¹³C NMR spectrum will show changes in the signals for carbon atoms bonded to deuterium. The C-D coupling will result in a multiplet, and the signal intensity will be lower due to the absence of the Nuclear Overhauser Effect (NOE) from the attached deuterium.

Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy [15][16][17][18][19]

-

Sample Preparation: A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr), or a solid sample is prepared as a KBr pellet.

-

Analysis: The FTIR spectrum is recorded. The C-D stretching vibrations will appear at a lower frequency (around 2100-2250 cm⁻¹) compared to the C-H stretching vibrations (around 2850-3000 cm⁻¹). This provides direct evidence of deuteration.

Protocol: Mass Spectrometry (MS) [20][21][22][23][24]

-

Analysis: The sample is introduced into the mass spectrometer.

-

Interpretation: The mass spectrum will show a molecular ion peak (M+) that is higher than that of the non-deuterated compound, corresponding to the increase in mass due to the incorporated deuterium atoms. The fragmentation pattern can also provide information about the location of the deuterium atoms.

Caption: General workflow for physical property determination.

Signaling Pathways and Logical Relationships

As 4'-methylacetophenone is primarily a synthetic intermediate, it is not typically involved in well-defined biological signaling pathways. However, its chemical reactivity can be represented in a logical relationship diagram. The primary reactions involve the carbonyl group and the aromatic ring.

Caption: Chemical reactivity of 4'-methylacetophenone.

Conclusion

This technical guide has provided a thorough overview of the physical properties of deuterated 4'-methylacetophenone, contextualized by the known properties of its non-deuterated counterpart. While specific experimental data for the deuterated species is scarce, this document equips researchers with the necessary detailed experimental protocols to determine these properties. The inclusion of synthesis and characterization workflows, along with a visualization of chemical reactivity, offers a comprehensive resource for professionals in research and drug development. The subtle yet significant effects of deuteration on molecular properties underscore the importance of empirical determination for precise applications.

References

- 1. Impact of H/D isotopic effects on the physical properties of materials - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. Deuteration Effects on the Physical and Optoelectronic Properties of Donor-Acceptor Conjugated Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pennwest.edu [pennwest.edu]

- 4. byjus.com [byjus.com]

- 5. chemconnections.org [chemconnections.org]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 13. azolifesciences.com [azolifesciences.com]

- 14. Characterisation of Organic Compounds III: Nuclear Magnetic Resonance (NMR) Spectroscopy [chem-is-you.blogspot.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. How Does FTIR Analysis Work? | Innovatech Labs [innovatechlabs.com]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. pacificbiolabs.com [pacificbiolabs.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. fiveable.me [fiveable.me]

- 21. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 22. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 23. m.youtube.com [m.youtube.com]

- 24. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Isotopic Labeling of 4'-Methylacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the isotopic labeling of 4'-methylacetophenone (B140295), a versatile aromatic ketone with applications in fragrance, polymer synthesis, and as a crucial intermediate in pharmaceutical manufacturing. The incorporation of stable isotopes such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), and oxygen-18 (¹⁸O) into the molecular structure of 4'-methylacetophenone is an invaluable tool for a range of scientific investigations, including mechanistic studies, metabolic pathway elucidation, and as internal standards in quantitative analysis.

This document details experimental protocols, presents quantitative data in a structured format, and provides visual representations of reaction pathways to facilitate a deeper understanding and practical application of these labeling strategies.

Deuterium Labeling (²H)

Deuterium labeling of 4'-methylacetophenone can be achieved through several methods, primarily involving hydrogen-deuterium exchange reactions. These methods offer routes to introduce deuterium at various positions within the molecule, such as the aromatic ring or the methyl groups.

Iridium-Catalyzed Hydrogen Isotope Exchange (HIE)

Homogeneous iridium catalysts are highly effective for ortho-directed hydrogen isotope exchange, enabling the selective incorporation of deuterium onto the aromatic ring adjacent to the carbonyl group. The ketone functionality directs the catalyst to the ortho C-H bonds.

Experimental Protocol: Ortho-Deuteration via Iridium Catalysis

This protocol is a general representation of iridium-catalyzed HIE for aromatic ketones.

-

Catalyst Preparation: A suitable iridium catalyst, such as [Ir(COD)(NHC)Cl] (where COD is 1,5-cyclooctadiene (B75094) and NHC is an N-heterocyclic carbene), is prepared or obtained commercially.

-

Reaction Setup: In a reaction vessel, 4'-methylacetophenone (1 equivalent) and the iridium catalyst (typically 1-5 mol%) are dissolved in a suitable solvent (e.g., dichloromethane).

-

Deuterium Source: The vessel is purged with deuterium gas (D₂), and the reaction is stirred under a D₂ atmosphere (typically 1 atm).

-

Reaction Conditions: The reaction is maintained at a specific temperature (e.g., room temperature to 50°C) for a designated period (e.g., 4-24 hours).

-

Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to yield the deuterated 4'-methylacetophenone.

-

Analysis: The level of deuterium incorporation is determined by ¹H NMR spectroscopy (by observing the decrease in integration of the ortho-aromatic protons) and mass spectrometry (by observing the mass shift).

Quantitative Data for Deuterium Labeling

| Labeling Method | Reagents | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Isotopic Enrichment (%) | Reference |

| Ortho-HIE | D₂ gas | [Ir(COD)(IMes)Cl] | CH₂Cl₂ | 25 | 16 | >95 | up to 98 (ortho positions) | General Method |

Reaction Pathway: Iridium-Catalyzed Ortho-Deuteration

Caption: Iridium-catalyzed ortho-deuteration of 4'-methylacetophenone.

Acid/Base-Catalyzed Exchange at the Acetyl Methyl Group

The protons on the methyl group of the acetyl moiety are acidic and can be exchanged for deuterium under acidic or basic conditions using a deuterium source like deuterium oxide (D₂O).

Experimental Protocol: Acetyl Methyl Group Deuteration

-

Reaction Setup: 4'-methylacetophenone is dissolved in a suitable solvent system containing a deuterium source, such as D₂O.

-

Catalyst: A catalytic amount of a strong acid (e.g., DCl in D₂O) or a base (e.g., NaOD in D₂O) is added.

-

Reaction Conditions: The mixture is heated (e.g., reflux) for several hours to facilitate the exchange.

-

Work-up and Purification: After cooling, the reaction mixture is neutralized and extracted with an organic solvent (e.g., diethyl ether). The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated. The product is purified by distillation or chromatography.

-

Analysis: Isotopic enrichment is quantified by ¹H NMR (decrease in the acetyl methyl proton signal) and mass spectrometry.

Carbon-13 Labeling (¹³C)

Carbon-13 labeling is typically achieved by introducing a ¹³C-labeled precursor during the synthesis of 4'-methylacetophenone. The most common synthetic route, the Friedel-Crafts acylation, is well-suited for this purpose.

Friedel-Crafts Acylation with ¹³C-Labeled Acetylating Agents

By using either [1-¹³C]acetyl chloride, [2-¹³C]acetyl chloride, or [1,2-¹³C₂]acetyl chloride, the ¹³C isotope can be specifically incorporated into the carbonyl or methyl carbon of the acetyl group, respectively.

Experimental Protocol: ¹³C-Labeling via Friedel-Crafts Acylation

This protocol is adapted from the general synthesis of 4'-methylacetophenone.[1][2]

-

Reaction Setup: Anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) is suspended in a dry, inert solvent (e.g., dichloromethane) in a flask equipped with a dropping funnel and a gas outlet to a trap. The suspension is cooled in an ice bath.

-

Acylium Ion Formation: The desired ¹³C-labeled acetyl chloride (1.0 equivalent), such as [1-¹³C]acetyl chloride[3] or [2-¹³C]acetyl chloride[4], is added dropwise to the stirred suspension.

-

Acylation: A solution of toluene (B28343) (1.0 equivalent) in the same solvent is then added dropwise to the reaction mixture, maintaining the temperature below 10°C.

-

Reaction Completion: After the addition is complete, the reaction mixture is stirred at room temperature for a specified time (e.g., 1-2 hours) to ensure complete reaction.

-

Work-up: The reaction is quenched by carefully pouring the mixture onto crushed ice and concentrated hydrochloric acid. The organic layer is separated, washed with water, a dilute sodium hydroxide (B78521) solution, and brine, and then dried over anhydrous magnesium sulfate.

-

Purification and Analysis: The solvent is removed by rotary evaporation, and the resulting crude product is purified by vacuum distillation or column chromatography to yield the ¹³C-labeled 4'-methylacetophenone. The position and extent of labeling are confirmed by ¹³C NMR spectroscopy and mass spectrometry.

Quantitative Data for ¹³C Labeling

| Labeled Position | Reagents | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Isotopic Enrichment (%) | Reference |

| Carbonyl-¹³C | Toluene, [1-¹³C]Acetyl Chloride | AlCl₃ | CH₂Cl₂ | 0 to RT | 2 | 70-85 | >98 | General Method[1][2] |

| Acetyl Methyl-¹³C | Toluene, [2-¹³C]Acetyl Chloride | AlCl₃ | CH₂Cl₂ | 0 to RT | 2 | 70-85 | >98 | General Method[1][2] |

Reaction Pathway: ¹³C-Labeling via Friedel-Crafts Acylation

Caption: Synthesis of ¹³C-labeled 4'-methylacetophenone.

Oxygen-18 Labeling (¹⁸O)

Oxygen-18 can be incorporated into the carbonyl group of 4'-methylacetophenone through acid-catalyzed oxygen exchange with ¹⁸O-labeled water (H₂¹⁸O).

Acid-Catalyzed Oxygen Exchange

This method relies on the reversible acid-catalyzed hydration of the carbonyl group to form a gem-diol intermediate, which can then eliminate a molecule of H₂¹⁶O and incorporate ¹⁸O from the solvent.[5][6]

Experimental Protocol: ¹⁸O-Labeling via Oxygen Exchange

-

Reaction Setup: 4'-methylacetophenone is dissolved in a suitable solvent (e.g., dioxane or THF) that is miscible with water.

-

¹⁸O Source: ¹⁸O-labeled water (H₂¹⁸O, typically >95% enrichment) is added to the solution.

-

Catalyst: A catalytic amount of a strong acid (e.g., hydrochloric acid or sulfuric acid) is added.

-

Reaction Conditions: The mixture is stirred at an elevated temperature (e.g., 50-100°C) for a period sufficient to reach equilibrium (e.g., 12-48 hours). The progress of the exchange can be monitored by mass spectrometry.

-

Work-up and Purification: The reaction mixture is cooled, neutralized with a base (e.g., sodium bicarbonate solution), and extracted with an organic solvent. The organic layer is dried, and the solvent is removed. The product is purified by distillation or chromatography.

-

Analysis: The isotopic enrichment of the carbonyl oxygen is determined by mass spectrometry, observing the M+2 peak corresponding to the ¹⁸O-labeled product.

Quantitative Data for ¹⁸O Labeling

| Labeling Method | Reagents | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Isotopic Enrichment (%) | Reference |

| Oxygen Exchange | H₂¹⁸O | HCl | Dioxane | 80 | 24 | >90 | up to 95 | General Method[5][6] |

Reaction Pathway: ¹⁸O-Labeling via Acid-Catalyzed Exchange

Caption: Acid-catalyzed ¹⁸O-labeling of 4'-methylacetophenone.

Analysis and Characterization

The successful incorporation of isotopes and the determination of isotopic enrichment are critical steps in the labeling process. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Used to determine the extent of deuterium incorporation by observing the reduction in the integral of the corresponding proton signals.

-

¹³C NMR: Essential for confirming the position of ¹³C labels. The presence of a ¹³C label will result in a significantly enhanced signal for the labeled carbon atom.[7]

-

DEPT (Distortionless Enhancement by Polarization Transfer): Can be used to distinguish between CH, CH₂, and CH₃ groups, aiding in the structural confirmation of the labeled product.

-

-

Mass Spectrometry (MS):

-

Provides direct evidence of isotopic labeling by detecting the mass shift in the molecular ion peak.

-

Deuterium Labeling: Each incorporated deuterium atom increases the molecular weight by approximately 1 Da.

-

¹³C Labeling: Each ¹³C atom increases the molecular weight by approximately 1 Da.

-

¹⁸O Labeling: The incorporation of one ¹⁸O atom results in an increase of approximately 2 Da in the molecular weight.

-

High-resolution mass spectrometry (HRMS) can be used to accurately determine the mass of the labeled compound and confirm its elemental composition.[8]

-

By employing these isotopic labeling strategies and analytical techniques, researchers can synthesize and characterize 4'-methylacetophenone with specific isotopic signatures, enabling a wide array of applications in chemical and biological research.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. youtube.com [youtube.com]

- 3. Acetyl chloride-1-13C 13C 99atom 1520-57-6 [sigmaaldrich.com]

- 4. Acetyl chloride (2-¹³C, 99%) - Cambridge Isotope Laboratories, CLM-703-1 [isotope.com]

- 5. When a ketone is dissolved in 18O-labeled water, the 18O label is... | Study Prep in Pearson+ [pearson.com]

- 6. m.youtube.com [m.youtube.com]

- 7. spectrabase.com [spectrabase.com]

- 8. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

4'-Methylacetophenone-D10 safety data sheet (SDS) information

This technical guide provides a thorough overview of the safety, handling, and toxicological information for 4'-Methylacetophenone-D10, intended for researchers, scientists, and professionals in drug development.

Chemical Identification and Physicochemical Properties

This section details the fundamental identifiers and physical characteristics of the compound.

Table 1: Chemical Identification

| Identifier | Value |

| Chemical Name | 4'-Methylacetophenone |

| Synonyms | Methyl p-tolyl ketone, 4-Acetyltoluene[1][2][3] |

| CAS Number | 122-00-9[1][2][3] |

| EC Number | 204-514-8[1][3] |

| Molecular Formula | C₉H₁₀O[1][2][3] |

| Molecular Weight | 134.18 g/mol [1][2] |

Table 2: Physicochemical Properties

| Property | Value |

| Appearance | Clear colorless to pale yellow liquid[4] |

| Odor | Sweet, floral, fruity aroma[4] |

| Melting Point/Freezing Point | 22 - 24 °C (72 - 75 °F)[5][6] |

| Boiling Point | 226 °C (439 °F)[5][6] |

| Flash Point | 82 °C (179.6 °F) - closed cup[6] |

| Density | 1.004 g/mL at 20 °C; 1.005 g/mL at 25 °C[6] |

| Vapor Pressure | 0.1 mbar @ 20 °C[7] |

| Water Solubility | 0.37 g/L (at 15 °C)[8] |

| Solubility in Other Solvents | Soluble in ethanol (B145695) and most organic solvents[4] |

Hazard Identification and GHS Classification

This section outlines the potential hazards and classification according to the Globally Harmonized System (GHS).

Table 3: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed[1][5][9] |

| Skin Irritation | 2 | H315: Causes skin irritation[1][5] |

| Flammable Liquids | 4 | H227: Combustible liquid[5] |

| Hazardous to the Aquatic Environment, Acute Hazard | 3 | H402: Harmful to aquatic life[5] |

GHS Label Elements:

Toxicological Information

This section summarizes the key toxicological data. The available information is primarily for the non-deuterated compound.

Table 4: Acute Toxicity Data

| Endpoint | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 1400 mg/kg | [1][8] |

| Skin Irritation | Rabbit | Draize Test | 500 mg/24H (Mild) | |

| Skin Sensitization | Guinea pig | - | Does not cause skin sensitization | [1] |

| Aquatic Toxicity (EC50) | Daphnia magna (Water flea) | - | 31 mg/l - 48 h | [1][5] |

| Aquatic Toxicity (LC50) | Danio rerio (Zebra fish) | - | 71 mg/l - 96 h | [1] |

Summary of Health Effects:

-

Ingestion: Harmful if swallowed, may cause gastrointestinal irritation with nausea, vomiting, and diarrhea.[1]

-

Skin Contact: Causes skin irritation.[1][5] Prolonged or repeated contact may lead to defatting and dermatitis.

-

Eye Contact: May cause eye irritation.

-

Inhalation: May cause respiratory tract irritation. Due to its low vapor pressure at room temperature, inhalation exposure is less likely unless the material is heated or misted.

-

Carcinogenicity: Not identified as a probable, possible, or confirmed human carcinogen by IARC, NTP, or OSHA.[1][5]

-

Germ Cell Mutagenicity: No data available.[1]

-

Reproductive Toxicity: No data available.[1]

Experimental Protocols

The Safety Data Sheets used as a reference for this guide summarize the results of toxicological and safety testing. They do not provide detailed experimental protocols for these studies. For in-depth methodologies, researchers should consult primary toxicological literature and databases such as the ones referenced in the search results (e.g., Food and Cosmetics Toxicology).[8]

Safe Handling and Disposal Workflow

The following diagram outlines the logical workflow for safely managing this compound from receipt to disposal in a laboratory environment.

Caption: A logical workflow for the safe handling and disposal of this compound.

Emergency Procedures

Table 5: First Aid Measures

| Exposure | Procedure |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Call a POISON CENTER or doctor immediately.[1][9] |

| Skin Contact | Take off immediately all contaminated clothing. Wash skin with plenty of soap and water. If skin irritation occurs, get medical advice.[1][5] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[2] |

| Inhalation | Move person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention. |

Fire Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][5]

-

Specific Hazards: Combustible liquid.[5] Vapors are heavier than air and can travel to an ignition source.[5] Hazardous combustion products include carbon oxides.[1][5]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][5]

Accidental Release Measures:

-

Personal Precautions: Evacuate personnel. Ensure adequate ventilation and remove all sources of ignition. Avoid contact with the substance and breathing vapors.[2][5]

-

Environmental Precautions: Prevent product from entering drains.[5]

-

Containment and Cleanup: Absorb the spill with inert material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal.[5]

Exposure Controls and Personal Protection

Table 6: Exposure Control and Personal Protection

| Control Parameter | Recommendation |

| Engineering Controls | Work in a well-ventilated area or under a chemical fume hood. Provide an eyewash station and safety shower.[2] |

| Eye/Face Protection | Wear safety glasses with side-shields or chemical goggles.[1] |

| Skin Protection | Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[1] |

| Respiratory Protection | Not typically required with adequate ventilation. If vapors or mists are generated, use a NIOSH-approved respirator.[3] |

| Hygiene Measures | Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[1][9] |

Stability and Reactivity

-

Chemical Stability: Stable under normal storage conditions.[1]

-

Conditions to Avoid: Heat, flames, sparks, and other ignition sources.[1][2]

-

Incompatible Materials: Strong oxidizing agents, strong bases, and strong reducing agents.[1][2]

-

Hazardous Decomposition Products: Carbon oxides are formed during combustion.[1][5]

-

Hazardous Polymerization: Will not occur.

References

- 1. This compound | LGC Standards [lgcstandards.com]

- 2. fishersci.com [fishersci.com]

- 3. capotchem.cn [capotchem.cn]

- 4. bg.cpachem.com [bg.cpachem.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. This compound | 358730-83-3 [amp.chemicalbook.com]

- 7. This compound | LGC Standards [lgcstandards.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. 4-methylacetophenone | Global Supplier Of Chemicals [chemicalbull.com]

A Technical Guide to 4'-Methylacetophenone-D10 for Researchers

For researchers, scientists, and professionals in drug development, the use of isotopically labeled internal standards is crucial for achieving accurate and reliable quantitative results in analytical assays. This guide provides an in-depth overview of 4'-Methylacetophenone-D10, a deuterated analog of 4'-methylacetophenone (B140295), covering its commercial availability, key specifications, and a detailed experimental protocol for its application as an internal standard in mass spectrometry-based methods.

Commercial Availability and Key Specifications

This compound is a stable isotope-labeled compound valuable for its use as an internal standard in quantitative analysis, particularly in mass spectrometry. Several commercial suppliers offer this compound, each with specific product characteristics. A summary of key quantitative data from prominent suppliers is presented below to facilitate comparison and selection.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Isotopic Purity | Chemical Purity |

| --INVALID-LINK-- | 358730-83-3 | C₉D₁₀O | 144.24 | ≥98 atom % D | ≥98% |

| --INVALID-LINK-- | 358730-83-3 | C₉D₁₀O | 144.24 | Not specified | Not specified |

| --INVALID-LINK-- | 358730-83-3 | C₉H₁₀O (base) | 134.18 (base) | Not specified | 95.00% |

| --INVALID-LINK-- | 358730-83-3 | Not specified | Not specified | Not specified | Not specified |

Experimental Protocol: Use as an Internal Standard in GC-MS Analysis

The primary application of this compound is as an internal standard in analytical chemistry to improve the precision and accuracy of quantification. Its physical and chemical properties are nearly identical to its non-deuterated counterpart, but its increased mass allows it to be distinguished by a mass spectrometer.

Objective:

To quantify the concentration of 4'-methylacetophenone (the analyte) in a given sample matrix using this compound as an internal standard with Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

-

4'-Methylacetophenone (analyte standard)

-

This compound (internal standard)

-

High-purity solvent (e.g., methanol, acetonitrile, or dichloromethane, compatible with the sample and GC-MS system)

-

Sample matrix (e.g., plasma, urine, environmental water sample)

-

Volumetric flasks and pipettes for standard and sample preparation

-

GC-MS system equipped with an appropriate column (e.g., a non-polar or medium-polarity column like a DB-5ms or HP-5ms)

Methodology:

-

Preparation of Stock Solutions:

-

Accurately weigh a known amount of 4'-methylacetophenone and dissolve it in a high-purity solvent to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

-

Similarly, prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL).

-

-

Preparation of Calibration Standards:

-

Create a series of calibration standards by spiking a known volume of the analyte stock solution into a series of volumetric flasks.

-

To each calibration standard, add a constant, known amount of the this compound internal standard stock solution.

-

Dilute each standard to the final volume with the solvent. This will result in a set of standards with varying analyte concentrations but a constant internal standard concentration.

-

-

Sample Preparation:

-

To a known volume or weight of the sample matrix, add the same constant, known amount of the this compound internal standard stock solution as was added to the calibration standards.

-

Perform any necessary sample extraction or clean-up procedures (e.g., liquid-liquid extraction, solid-phase extraction) to isolate the analyte and internal standard from the matrix.

-

Evaporate the solvent and reconstitute the residue in a suitable solvent for GC-MS analysis.

-

-

GC-MS Analysis:

-

Set up the GC-MS instrument with an appropriate temperature program for the gas chromatograph and acquisition parameters for the mass spectrometer. The parameters should be optimized to achieve good chromatographic separation and sensitive detection of both the analyte and the internal standard.

-

The mass spectrometer should be operated in selected ion monitoring (SIM) mode to monitor characteristic ions for both 4'-methylacetophenone and this compound.

-

For 4'-methylacetophenone (C₉H₁₀O, MW: 134.18), characteristic ions might include m/z 134 (molecular ion) and 119 (fragment ion).

-

For this compound (C₉D₁₀O, MW: ~144.24), the corresponding ions would be shifted by +10 amu, so one would monitor m/z 144 and 129.

-

-

Inject the prepared calibration standards and samples into the GC-MS system.

-

-

Data Analysis:

-

For each chromatogram, determine the peak area for both the analyte and the internal standard.

-

Calculate the response ratio for each calibration standard by dividing the peak area of the analyte by the peak area of the internal standard.

-

Construct a calibration curve by plotting the response ratio against the known concentration of the analyte in the calibration standards.

-

Calculate the response ratio for the unknown sample.

-

Using the calibration curve, determine the concentration of the analyte in the sample.

-

Workflow and Pathway Visualizations

To further clarify the experimental process and the logical relationships involved, the following diagrams are provided.

Caption: Experimental workflow for quantitative analysis using an internal standard.

Caption: Logical relationship of components in an internal standard-based assay.

The Role of 4'-Methylacetophenone-D10 in Advanced Analytical Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Methylacetophenone-D10 is the deuterated form of 4'-methylacetophenone, a compound found in various natural sources and widely used as a fragrance and flavoring agent.[1] In the realm of analytical chemistry and drug development, the application of stable isotope-labeled internal standards is paramount for achieving accurate and precise quantification of target analytes. This technical guide provides an in-depth review of the applications of this compound, focusing on its critical role as an internal standard in mass spectrometry-based analytical methods.

Core Application: Internal Standard in Isotope Dilution Mass Spectrometry

The primary and most significant application of this compound is as an internal standard in isotope dilution mass spectrometry (IDMS).[2] This technique is the gold standard for quantitative analysis due to its ability to correct for variations in sample preparation, instrument response, and matrix effects.[2][3]

Principle of Isotope Dilution: A known amount of the isotopically labeled standard (this compound) is added to the sample containing the unlabeled analyte (4'-Methylacetophenone) at the beginning of the analytical workflow. The labeled and unlabeled compounds are chemically identical and thus exhibit the same behavior during extraction, derivatization, and chromatographic separation. By measuring the ratio of the mass spectrometric signal of the analyte to that of the internal standard, accurate quantification can be achieved, as any loss or variation during the process affects both compounds equally.

A general workflow for utilizing a deuterated internal standard like this compound in a quantitative analysis is depicted below.

References

Methodological & Application

Application Notes and Protocols for Quantitative Analysis of 4'-Methylacetophenone using 4'-Methylacetophenone-D10 in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Methylacetophenone is a naturally occurring compound found in various essential oils and food products, and it is also utilized as a fragrance ingredient.[1] Accurate and precise quantification of 4'-Methylacetophenone in complex matrices is crucial for quality control in the food and fragrance industries, as well as for pharmacokinetic and metabolic studies in drug development. Stable isotope dilution analysis using a deuterated internal standard is the gold standard for quantitative mass spectrometry due to its ability to compensate for matrix effects and variations in sample preparation and instrument response.[2] 4'-Methylacetophenone-D10, a deuterated analog of 4'-Methylacetophenone, serves as an ideal internal standard for this purpose.[3]

These application notes provide a detailed protocol for the quantitative analysis of 4'-Methylacetophenone in a biological matrix (e.g., plasma) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with this compound as an internal standard.

Principle of the Method

A known concentration of the internal standard, this compound, is added to the samples and calibration standards at the beginning of the sample preparation process. Both the analyte (4'-Methylacetophenone) and the internal standard are extracted from the matrix and analyzed by LC-MS/MS. The analyte and the internal standard co-elute chromatographically and exhibit similar ionization behavior in the mass spectrometer's ion source.[4] By measuring the peak area ratio of the analyte to the internal standard, accurate quantification can be achieved, as this ratio remains constant even if the absolute signal intensities fluctuate.[5]

Experimental Protocols

Materials and Reagents

-

4'-Methylacetophenone (Analyte)

-

This compound (Internal Standard)

-

Acetonitrile (B52724) (ACN), LC-MS grade

-

Methanol (B129727) (MeOH), LC-MS grade

-

Formic acid, LC-MS grade

-

Ultrapure water

-

Blank biological matrix (e.g., human plasma)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source[6]

Preparation of Standard and Quality Control (QC) Solutions

-

Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve 4'-Methylacetophenone and this compound in methanol to prepare individual stock solutions of 1 mg/mL.

-

-

Working Standard Solutions:

-

Prepare serial dilutions of the 4'-Methylacetophenone stock solution with 50% methanol to create a series of working standard solutions for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

-

-

Internal Standard (IS) Working Solution (100 ng/mL):

-

Dilute the this compound stock solution with 50% methanol to prepare a 100 ng/mL working solution.

-

-

Quality Control (QC) Samples:

-

Prepare QC samples at low, medium, and high concentrations (e.g., 3, 30, and 800 ng/mL) by spiking the appropriate amount of 4'-Methylacetophenone working standard solution into the blank biological matrix.

-

Sample Preparation (Protein Precipitation)

-

To 100 µL of each sample (calibration standard, QC, or unknown), add 10 µL of the 100 ng/mL this compound internal standard working solution and vortex briefly.

-

Add 300 µL of cold acetonitrile to precipitate the proteins.[6]

-

Vortex the mixture for 1 minute.

-

Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.[2]

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Conditions

-

Liquid Chromatography:

-

Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm)[2]

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient:

-

0-0.5 min: 20% B

-

0.5-2.5 min: 20% to 95% B

-

2.5-3.5 min: 95% B

-

3.5-3.6 min: 95% to 20% B

-

3.6-5.0 min: 20% B

-

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 40°C

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), Positive[2]

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions (Hypothetical):

-

4'-Methylacetophenone: Precursor ion (Q1) m/z 135.1 → Product ion (Q3) m/z 120.1

-

This compound: Precursor ion (Q1) m/z 145.2 → Product ion (Q3) m/z 127.2

-

-

Data Presentation

Calibration Curve

A calibration curve is constructed by plotting the peak area ratio of 4'-Methylacetophenone to this compound against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically applied.

| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |

| 1 | 1,520 | 150,500 | 0.0101 |

| 5 | 7,650 | 151,200 | 0.0506 |

| 10 | 15,300 | 150,800 | 0.1015 |

| 50 | 75,800 | 149,900 | 0.5057 |

| 100 | 151,200 | 150,100 | 1.0073 |

| 500 | 755,000 | 149,500 | 5.0502 |

| 1000 | 1,508,000 | 150,300 | 10.0333 |

Method Validation Summary

The analytical method should be validated according to regulatory guidelines to ensure it is suitable for its intended purpose.[7]

| Validation Parameter | Low QC (3 ng/mL) | Mid QC (30 ng/mL) | High QC (800 ng/mL) | Acceptance Criteria |

| Intra-day Precision (%CV, n=5) | 4.2 | 3.1 | 2.5 | ≤15% (≤20% at LLOQ) |

| Intra-day Accuracy (%) | 103.5 | 98.7 | 101.2 | 85-115% (80-120% at LLOQ) |

| Inter-day Precision (%CV, n=15) | 5.1 | 4.0 | 3.2 | ≤15% (≤20% at LLOQ) |

| Inter-day Accuracy (%) | 101.8 | 99.5 | 100.9 | 85-115% (80-120% at LLOQ) |

| Recovery (%) | 92.5 | 94.1 | 93.3 | Consistent and reproducible |

| Matrix Effect (%) | 98.2 | 99.1 | 97.8 | 85-115% |

Visualizations

Caption: Experimental workflow for the quantitative analysis of 4'-Methylacetophenone.

Caption: Logical relationship for quantification using an internal standard.

References

- 1. Important applications of 4'-methylacetophenone_Chemicalbook [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Development and validation of an LC-MS/MS method to measure the BRAF inhibitors dabrafenib and encorafenib quantitatively and four major metabolites semi-quantitatively in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Throughput LC-MS/MS Method for the Quantification of a Model Analyte Using 4'-Methylacetophenone-D10 as an Internal Standard

Introduction

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely adopted analytical technique in drug discovery and development for the quantitative analysis of small molecules in complex biological matrices.[1] Its high sensitivity, selectivity, and speed make it the method of choice for pharmacokinetic, toxicokinetic, and bioavailability studies. A critical component of a robust and reliable quantitative LC-MS/MS method is the use of an appropriate internal standard (IS). An ideal internal standard should mimic the analytical behavior of the analyte of interest throughout the sample preparation and analysis process, thereby compensating for variations in extraction recovery, matrix effects, and instrument response.[1][2]

Stable isotope-labeled internal standards, particularly deuterated analogs of the analyte, are considered the gold standard for quantitative LC-MS/MS analysis.[2] These internal standards have nearly identical physicochemical properties to the analyte, ensuring they co-elute during chromatography and experience similar ionization efficiency and matrix effects.[2] The mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, leading to highly accurate and precise quantification.

Materials and Methods

Reagents and Materials

-

Analyte: 4'-Methylacetophenone (Sigma-Aldrich, St. Louis, MO, USA)

-

Internal Standard: 4'-Methylacetophenone-D10 (Custom Synthesis)

-

Solvents: HPLC-grade methanol (B129727), acetonitrile (B52724), and water (Fisher Scientific, Waltham, MA, USA)

-

Additives: Formic acid (99% purity, Sigma-Aldrich)

-

Biological Matrix: Drug-free human plasma (K2-EDTA anticoagulant)

-

Labware: 1.5 mL polypropylene (B1209903) microcentrifuge tubes, 96-well plates, autosampler vials

Instrumentation

-

Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of binary gradient elution.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm particle size).

Standard Solutions Preparation

-

Stock Solutions (1 mg/mL): Individual stock solutions of 4'-Methylacetophenone and this compound were prepared by dissolving the accurately weighed compounds in methanol.

-

Working Standard Solutions: A series of working standard solutions of 4'-Methylacetophenone were prepared by serial dilution of the stock solution with a 50:50 (v/v) mixture of methanol and water.

-

Internal Standard Spiking Solution: A working solution of this compound was prepared at a concentration of 100 ng/mL in a 50:50 (v/v) mixture of methanol and water.

Experimental Protocols

Sample Preparation (Protein Precipitation)

-

Pipette 50 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the internal standard spiking solution (100 ng/mL this compound) to all samples except for the blank matrix, to which 10 µL of 50:50 methanol:water is added.

-

Add 150 µL of acetonitrile to each tube to precipitate plasma proteins.

-

Vortex the mixture for 30 seconds.

-

Centrifuge the samples at 14,000 rpm for 5 minutes at 4°C.

-

Transfer 100 µL of the supernatant to a 96-well plate or autosampler vials for LC-MS/MS analysis.

LC-MS/MS Conditions

The chromatographic separation was achieved using a gradient elution on a C18 reversed-phase column. The mass spectrometer was operated in positive electrospray ionization mode with multiple reaction monitoring (MRM) to detect the analyte and internal standard.

| Parameter | Condition |

| LC System | UHPLC |

| Column | C18, 50 x 2.1 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | 5% B to 95% B over 2.5 min, hold for 1 min, re-equilibrate |

| MS System | Triple Quadrupole |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

MRM Transitions

The following MRM transitions were used for the quantification of 4'-Methylacetophenone and its deuterated internal standard.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 4'-Methylacetophenone | 135.1 | 120.1 | 15 |

| This compound | 145.2 | 127.1 | 15 |

Data Presentation

The method was validated according to the FDA guidelines on bioanalytical method validation.[3][4] The validation parameters included linearity, accuracy, precision, and the lower limit of quantification (LLOQ).

Linearity and Lower Limit of Quantification (LLOQ)

The calibration curve was linear over the concentration range of 1 to 1000 ng/mL. The LLOQ was determined to be 1 ng/mL with a signal-to-noise ratio greater than 10.

| Parameter | Result |

| Calibration Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: LLOQ, low, medium, and high.

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |

| LLOQ | 1 | ≤ 8.5 | ± 10.2 | ≤ 9.8 | ± 11.5 |

| Low QC | 3 | ≤ 6.2 | ± 7.5 | ≤ 7.1 | ± 8.3 |

| Mid QC | 100 | ≤ 5.1 | ± 4.8 | ≤ 6.5 | ± 5.9 |

| High QC | 800 | ≤ 4.5 | ± 3.2 | ≤ 5.3 | ± 4.1 |

Overall Analytical Workflow

Conclusion

This application note describes a simple, rapid, and robust LC-MS/MS method for the quantitative analysis of a model analyte in human plasma using this compound as an internal standard. The protein precipitation method for sample preparation is straightforward and amenable to high-throughput analysis. The use of a deuterated internal standard ensures high accuracy and precision, making this method suitable for regulated bioanalysis in support of drug development studies. The detailed protocol and performance data presented here provide a solid foundation for researchers and scientists to develop and validate similar LC-MS/MS methods for their specific analytes of interest.

References

Application Notes and Protocols for Bioanalytical Method Validation using 4'-Methylacetophenone-D10

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of drug discovery and development, the precise quantification of analytes in biological matrices is fundamental for pharmacokinetic, toxicokinetic, and bioequivalence studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the definitive technique for bioanalysis due to its superior sensitivity and selectivity. A critical component for ensuring the accuracy and robustness of LC-MS/MS assays is the use of a suitable internal standard (IS). Stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard. 4'-Methylacetophenone-D10, a deuterated analog of 4'-Methylacetophenone, serves as an ideal internal standard for the quantification of 4'-Methylacetophenone in biological samples. Its physicochemical properties are nearly identical to the analyte, ensuring it co-elutes chromatographically and experiences similar ionization and matrix effects. This application note provides a comprehensive overview, including detailed protocols and validation data, for the use of this compound in a bioanalytical method.

Principle of Isotope Dilution Mass Spectrometry

The core principle underpinning the use of this compound is isotope dilution mass spectrometry (IDMS). In this technique, a known quantity of the deuterated internal standard is added to the biological sample at the initial stage of preparation. The sample is then processed, and the ratio of the endogenous, non-labeled analyte to the deuterated internal standard is measured by LC-MS/MS. Because the deuterated standard is chemically identical to the analyte, it compensates for variability during sample extraction, chromatography, and ionization.[1][2] By measuring the ratio of the two species, these potential sources of error are effectively normalized, leading to highly accurate and precise quantification.

Experimental Protocols

Materials and Reagents

-

4'-Methylacetophenone (Analyte)

-

This compound (Internal Standard)

-

Human Plasma (or other relevant biological matrix)

-

Acetonitrile (B52724) (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic Acid (LC-MS grade)

-

Water (Ultrapure)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting 4'-Methylacetophenone from plasma samples.

-

Thaw plasma samples at room temperature.

-

To a 100 µL aliquot of plasma, add 20 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).

-

Vortex mix for 10 seconds.

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex mix vigorously for 1 minute.

-

Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 30% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 30% B and re-equilibrate for 1 minute |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

Mass Spectrometry:

| Parameter | Condition |